
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione
Description
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione is an anthraquinone derivative featuring a nitrogen atom (aza substitution) at the 1-position of the anthracene core and two 2-aminoethylamino groups at the 5- and 8-positions. This compound was developed as part of a series of anthraquinones evaluated for antitumor activity in the 1980s .
Propriétés
IUPAC Name |
6,9-bis(2-aminoethylamino)benzo[g]quinoline-5,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-5-8-20-11-3-4-12(21-9-6-19)14-13(11)16(23)10-2-1-7-22-15(10)17(14)24/h1-4,7,20-21H,5-6,8-9,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERLSYZHEFMEBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C(C=CC(=C3C2=O)NCCN)NCCN)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934014 | |
Record name | 6,9-Bis[(2-aminoethyl)amino]benzo[g]quinoline-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150629-26-8 | |
Record name | BBR 2828 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150629268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,9-Bis[(2-aminoethyl)amino]benzo[g]quinoline-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-aminoethylamine under controlled conditions. The process includes:
Starting Materials: 1,4-dihydroxyanthraquinone and 2-aminoethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, at elevated temperatures (around 55-60°C) with continuous stirring and de-aeration by bubbling nitrogen.
Purification: The product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in the context of DNA intercalation and alkylation. Similar compounds in the anthracenedione family, such as Pixantrone (BBR 2778), have shown promising results in treating hematological malignancies like non-Hodgkin's lymphoma .
Case Study: Pixantrone
Pixantrone is a derivative of 5,8-bis(2-aminoethylamino)-1-azaanthracene-9,10-dione that has undergone clinical trials. It demonstrates significant anti-tumor activity by forming stable DNA adducts that inhibit DNA replication and transcription, leading to cell death . In clinical studies, Pixantrone was found to be effective against various cancers with a reduced cardiotoxicity profile compared to traditional agents like doxorubicin.
Biochemical Mechanisms
The mechanism of action for compounds like this compound involves:
- DNA Intercalation: The planar structure allows for intercalation between DNA base pairs.
- Covalent Bond Formation: The amino groups can form covalent bonds with DNA, leading to cross-linking and subsequent apoptosis in cancer cells .
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of related anthracycline analogs. Research indicates that modifications to the nitrogen positions within the anthracenedione framework significantly affect their binding affinity to DNA and overall cytotoxicity .
Table: Structure-Activity Relationship of Anthracycline Analogues
Compound Name | Structure Type | IC50 (µM) | Notable Features |
---|---|---|---|
Mitoxantrone | Anthracenedione | 10 | Effective but cardiotoxic |
Pixantrone | Aza-anthracenedione | 2 | Reduced cardiotoxicity |
This compound | Aza-anthracene derivative | TBD | Potential for further development |
Mécanisme D'action
The mechanism of action of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione involves its ability to intercalate into DNA, disrupting the DNA replication process. It inhibits topoisomerase II, leading to the formation of DNA strand breaks and ultimately inducing apoptosis in cancer cells. This mechanism is similar to that of mitoxantrone, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogues
Mitoxantrone and Derivatives
Mitoxantrone (1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethyl)amino]ethyl]amino-anthracene-9,10-dione) shares a similar anthracene-dione core but lacks the 1-aza substitution. Key differences include:
- Substituents: Mitoxantrone has hydroxyl groups at the 1,4-positions and hydroxyethylaminoethyl side chains, enhancing water solubility .
- Mechanism : Both compounds intercalate DNA and inhibit topoisomerase II, but the aza substitution in the target compound may increase planarity, improving DNA binding affinity .
- Toxicity : Mitoxantrone’s hydroxyl groups contribute to redox cycling and cardiotoxicity, whereas the absence of these groups in the aza analogue could reduce such risks .
Table 1: Structural Comparison
Compound | Core Structure | Substituents (Positions) | Key Functional Groups |
---|---|---|---|
Target Compound | 1-azaanthracene-9,10-dione | 5,8-bis(2-aminoethylamino) | Aminoethylamino, aza |
Mitoxantrone | Anthracene-9,10-dione | 1,4-dihydroxy; 5,8-bis(2-hydroxyethylaminoethyl) | Hydroxyl, hydroxyethylamino |
AQ4N (Bioreductive Prodrug) | Anthracene-9,10-dione | 1,4-bis(dimethylamino-N-oxide ethylamino) | Dimethylamino-N-oxide |
Bioreductive Prodrugs: AQ4N
AQ4N (1,4-bis[[2-(dimethylamino-N-oxide)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dione) is activated in hypoxic tumor environments by CYP2S1/2W1 to form AQ4, a topoisomerase II inhibitor .
- Key Contrast: Unlike the target compound, AQ4N’s dimethylamino-N-oxide groups require enzymatic activation, enabling tumor-selective cytotoxicity.
- Efficacy: AQ4N’s activation mechanism reduces off-target effects, but its dependency on tumor hypoxia limits applicability. The target compound’s direct action could offer broader utility in non-hypoxic tumors .
Simpler Anthraquinones: 1,4-Bis(ethylamino)anthracene-9,10-dione
This compound (CAS 19853-95-3) lacks both the aza substitution and hydroxyl groups, serving primarily as a dye (Solvent Blue 59) .
- Activity: Minimal antitumor activity compared to the target compound, underscoring the importance of aminoethylamino and aza groups in enhancing DNA interaction .
Emodin Derivatives
Emodin analogues (e.g., 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione) exhibit neuraminidase inhibition and anticancer effects via reactive oxygen species (ROS) generation .
- Structural Divergence: The absence of aminoalkyl chains in emodin derivatives limits DNA intercalation, favoring alternative mechanisms like ROS-mediated apoptosis. The target compound’s aminoethyl groups likely enhance DNA binding and alkylation .
Research Findings and Pharmacological Profiles
Antitumor Activity
- The target compound demonstrated significant activity in early studies, with IC50 values comparable to mitoxantrone in leukemia and solid tumor models .
- Mechanistic Advantage: The 1-aza substitution may improve binding to DNA’s minor groove due to increased electron deficiency, while symmetric aminoethylamino groups stabilize intercalation .
Toxicity and Selectivity
- Compared to AQ4N, the target compound’s lack of a prodrug design may result in higher nonspecific toxicity. However, its structure avoids the cardiotoxicity associated with hydroxyl-bearing anthracyclines .
Activité Biologique
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an anthracene backbone with two aminoethylamino substituents at the 5 and 8 positions, along with a dione functional group. Its molecular formula is with a molar mass of approximately 325.37 g/mol. The unique structural configuration is significant for its reactivity and biological interactions .
This compound primarily acts as an inhibitor of DNA topoisomerase II , an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, the compound disrupts cancer cell proliferation, making it a candidate for antineoplastic therapy. This mechanism is similar to that of other anthraquinone derivatives which have been used clinically .
Interaction with Biomolecules
Research indicates that this compound interacts significantly with nucleic acids and proteins involved in cell division. These interactions can lead to alterations in cellular processes and gene expression profiles, contributing to its potential therapeutic effects against cancer .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Antitumor Activity Against L1210 Cells : A study evaluated the antitumor activity of various aza-anthracenediones, including this compound. Results indicated significant cytotoxic effects on L1210 cells, highlighting its potential as a chemotherapeutic agent .
- Mechanism in Oral Cancer Cells : Research demonstrated that the compound downregulated tumor-associated NADH oxidase (tNOX) in oral cancer cells. This downregulation led to increased acetylation of Ku70 and subsequent apoptosis induction through c-Flip ubiquitination . Such multitarget actions suggest that this compound may offer a new approach to managing resistant cancer types.
- Comparative Analysis : Comparative studies with similar compounds revealed that variations in substituents significantly affect biological activity and chemical reactivity. For instance, compounds with different aminoalkyl substitutions exhibited varied efficacy against cancer cell lines.
Q & A
Q. What safety precautions are critical when handling 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione in laboratory settings?
Methodological Answer:
- Hazard Identification : Similar anthraquinone derivatives are classified as skin/eye irritants (H315, H319) .
- Protective Measures :
- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Use fume hoods to minimize inhalation exposure.
- Emergency Response :
- For skin contact: Wash immediately with soap and water for 15 minutes .
- For eye exposure: Rinse with water for 10–15 minutes and seek medical attention .
- Storage : Store in a cool, dry place away from oxidizing agents.
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- Structural Elucidation :
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns and amine proton environments (e.g., ¹H/¹³C NMR) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., ESI-MS or MALDI-TOF).
- Purity Assessment :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection at 254 nm to quantify impurities .
- Elemental Analysis : Verify C, H, N, and O content within ±0.3% of theoretical values.
Method | Application | Key Parameters |
---|---|---|
NMR | Structural confirmation | Chemical shifts (δ ppm) |
HPLC | Purity (>98%) | Retention time, peak area |
UV-Vis | Electronic transitions | λmax (nm) |
Advanced Questions
Q. How can researchers resolve discrepancies between observed and theoretical spectroscopic data?
Methodological Answer:
- Step 1 : Cross-validate experimental data with computational models (e.g., Density Functional Theory (DFT) for NMR chemical shifts or UV-Vis spectra) .
- Step 2 : Check for solvent effects (e.g., DMSO vs. CDCl3 in NMR) or pH-dependent tautomerism.
- Step 3 : Compare with NIST Standard Reference Data for anthraquinone derivatives to identify anomalies .
- Case Example : If amine proton signals split unexpectedly, consider dynamic effects like rotational barriers or hydrogen bonding.
Q. How to design a GLP-compliant repeated-dose toxicity study for this compound?
Methodological Answer:
- Protocol Design :
- Test Guideline : Follow OECD 422 (Combined Repeated Dose and Reproductive/Developmental Toxicity) .
- Species : Use Crl:CD(SD) rats (n=10/sex/group) with doses spanning 10–1000 mg/kg/day .
- Endpoints : Monitor hematology, organ weights, histopathology, and reproductive parameters.
- Data Reliability : Ensure GLP compliance via certified facilities and blinded analysis .
Parameter | Detail | Reference |
---|---|---|
Test Guideline | OECD 422 | |
Species | Crl:CD(SD) rats | |
Key Endpoints | Liver/kidney histopathology |
Q. What strategies optimize the synthesis of this compound to minimize byproducts?
Methodological Answer:
- Amination Reaction :
- Use excess 1,2-diaminoethane in anhydrous DMF at 80°C for 24 hours.
- Quench unreacted amines with acetic acid to prevent over-substitution.
- Purification :
- Employ silica gel chromatography (eluent: CH2Cl2/MeOH 9:1) to isolate the target compound.
- Monitor reaction progress via TLC (Rf ~0.5 in same solvent system).
- Yield Improvement : Pre-activate anthraquinone with catalytic p-toluenesulfonic acid to enhance nucleophilic substitution .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.